N-[2-(1-piperazinyl)ethyl]ethylenediamine
Overview
Description
N-[2-(1-piperazinyl)ethyl]ethylenediamine is a chemical compound with the molecular formula C8H20N4 and a molecular weight of 172.2712 . It is also known by other names such as N-[(2-aminoethyl)2-aminoethyl]piperazine . This compound is characterized by the presence of both piperazine and ethylenediamine functional groups, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
N-[2-(1-piperazinyl)ethyl]ethylenediamine is an impurity of Diethylenetriamine . It is used in biological studies for the inhibition of polyamines to carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts by anchoring to the zinc-coordinated water molecule of carbonic anhydrases . This interaction inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(1-piperazinyl)ethyl]ethylenediamine can be synthesized through the reaction of piperazine with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a solvent such as aqueous hydrochloric acid . The reaction is exothermic, with an enthalpy change (ΔrH°) of approximately 87 kJ/mol .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the desired purity and quality of the final product. The compound is often produced as an intermediate in the synthesis of other chemicals and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-piperazinyl)ethyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-[2-(1-piperazinyl)ethyl]ethylenediamine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(1-piperazinyl)ethyl]ethylenediamine include:
- Diethylenetriamine
- Piperazine-1,4-diethylamine
- N-(2-piperazinoethyl)-1,2-ethanediamine
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to inhibit polyamines by anchoring to zinc-coordinated water molecules in carbonic anhydrases sets it apart from other similar compounds .
Properties
IUPAC Name |
N'-(2-piperazin-1-ylethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c9-1-2-10-3-6-12-7-4-11-5-8-12/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIWIXJUBVWKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178772 | |
Record name | N-(2-(1-Piperazinyl)ethyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24028-46-4 | |
Record name | N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24028-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(1-Piperazinyl)ethyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024028464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(1-Piperazinyl)ethyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(1-piperazinyl)ethyl]ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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